molecular formula C14H17ClN2O2 B5975947 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide

Cat. No. B5975947
M. Wt: 280.75 g/mol
InChI Key: HIKPADCZQBBIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM). It was developed by GTX Inc. and is currently being researched for its potential use in treating muscle wasting and osteoporosis.

Mechanism of Action

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide works by binding to androgen receptors in the body, which are found in muscle and bone tissue. This results in an increase in protein synthesis and muscle growth, as well as an increase in bone mineral density.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone tissue, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide has also been found to have a number of other biochemical and physiological effects. It has been shown to increase insulin-like growth factor 1 (IGF-1) levels, which may contribute to its anabolic effects. It has also been found to decrease levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are involved in the regulation of testosterone production.

Advantages and Limitations for Lab Experiments

One advantage of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide in lab experiments is that it has a high affinity for androgen receptors, which makes it a potent and selective SARM. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis in humans. Another area of interest is its potential use in the development of new SARMs with improved potency and selectivity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide, as well as its potential side effects and safety profile.

Synthesis Methods

The synthesis of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide involves several chemical reactions, starting with the reaction of 3-chlorophenylacetonitrile with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethyl magnesium bromide. This compound is then reacted with 3-pyrrolidinone to form the intermediate, which is then reacted with acetic anhydride to form N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide.

Scientific Research Applications

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide has been shown to increase muscle mass and bone density in animal studies. It has also been found to be effective in preventing muscle wasting and bone loss in rats with ovariectomy-induced osteoporosis. These findings suggest that N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide may have potential therapeutic applications in the treatment of muscle wasting and osteoporosis in humans.

properties

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(18)16-13-8-14(19)17(9-13)6-5-11-3-2-4-12(15)7-11/h2-4,7,13H,5-6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKPADCZQBBIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide

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